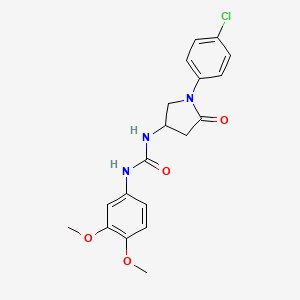

1-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-(3,4-dimethoxyphenyl)urea

Description

Properties

IUPAC Name |

1-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-3-(3,4-dimethoxyphenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20ClN3O4/c1-26-16-8-5-13(9-17(16)27-2)21-19(25)22-14-10-18(24)23(11-14)15-6-3-12(20)4-7-15/h3-9,14H,10-11H2,1-2H3,(H2,21,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLWBFCWCTHFMCQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NC(=O)NC2CC(=O)N(C2)C3=CC=C(C=C3)Cl)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20ClN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-(3,4-dimethoxyphenyl)urea typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrrolidinone ring, followed by the introduction of the chlorophenyl and dimethoxyphenyl groups. Common reagents used in these reactions include chlorinating agents, reducing agents, and various catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-(3,4-dimethoxyphenyl)urea undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced analogs.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, leading to the formation of substituted derivatives. Common reagents and conditions for these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. Major products formed from these reactions vary depending on the specific reagents and conditions used.

Scientific Research Applications

1-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-(3,4-dimethoxyphenyl)urea has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory and anticancer properties.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-(3,4-dimethoxyphenyl)urea involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action are complex and depend on the specific context of its use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and functional differences between the target compound and related derivatives:

Key Findings

Anti-Inflammatory Activity: The oxadiazole derivatives IIIa and IIIb () exhibit significant anti-inflammatory effects (59.5–61.9% edema suppression). The 3,4-dimethoxyphenyl group in IIIb shows marginally higher efficacy than the 4-chlorophenyl group in IIIa, suggesting that methoxy substituents enhance activity .

Substituent Effects :

- Methoxy Positioning : Replacing 3,4-dimethoxyphenyl (target compound) with 2,4-dimethoxyphenyl () alters steric and electronic properties, which could impact receptor binding or metabolic stability .

- Chlorophenyl vs. Benzodioxolyl : The 4-chlorophenyl group in the target compound may confer greater lipophilicity than the benzodioxolyl group in CM871208 (), influencing blood-brain barrier penetration .

Toxicity Profile: Oxadiazole derivatives IIIa and IIIb exhibit lower toxicity (SI = 0.75–0.83) than the reference drug indomethacin (SI = 2.67), indicating that the pyrrolidinone-urea scaffold in the target compound may similarly favor low toxicity .

Hypotheses for Further Research

- The combination of 4-chlorophenyl and 3,4-dimethoxyphenyl in the target compound could synergize anti-inflammatory effects observed in oxadiazole analogs while reducing toxicity.

- Comparative studies with BF13928 () could clarify the role of methylsulfanyl vs. chlorophenyl groups in pharmacokinetics .

Biological Activity

1-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-(3,4-dimethoxyphenyl)urea is a compound of significant interest in medicinal chemistry due to its complex structure and potential biological activities. This article explores its biological activity, synthesis, and potential applications, supported by relevant data and findings from various studies.

Chemical Structure and Properties

The compound features a pyrrolidinone ring and a urea functional group, which are crucial for its biological interactions. The presence of aromatic substituents, particularly the 4-chlorophenyl and 3,4-dimethoxyphenyl groups, enhances its lipophilicity and ability to interact with biological targets.

Molecular Characteristics

- Molecular Formula : C17H18ClN3O3

- Molecular Weight : 347.79 g/mol

- CAS Number : 894029-67-5

Anticancer Properties

Several studies have evaluated the anticancer potential of similar compounds, indicating that derivatives of urea can exhibit significant antiproliferative effects against various cancer cell lines.

- Cell Lines Tested : A549 (lung cancer), HCT-116 (colon cancer), PC-3 (prostate cancer)

- IC50 Values :

The mechanism by which these compounds exert their effects often involves inhibition of key enzymes or interference with cellular signaling pathways. For instance:

- Target Interactions : The urea moiety can form hydrogen bonds with amino acid residues in target proteins, such as BRAF, which is implicated in various cancers .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, utilizing automated reactors to enhance efficiency. The general synthetic route includes:

- Formation of the pyrrolidinone ring.

- Introduction of the urea linkage.

- Substitution with aromatic groups.

Comparative Biological Activity

To better understand the biological activity of this compound, a comparison with similar compounds is useful.

Case Studies

Recent research has highlighted the potential of urea derivatives in drug development:

- Study on Antiproliferative Activity : A series of urea derivatives were synthesized and evaluated for their effects on cancer cell lines, showing promising results that warrant further investigation .

- Enzyme Inhibition Studies : Compounds similar to the target compound exhibited strong inhibitory activity against enzymes relevant to cancer progression, suggesting a multifaceted mechanism of action .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.